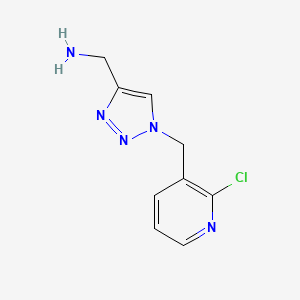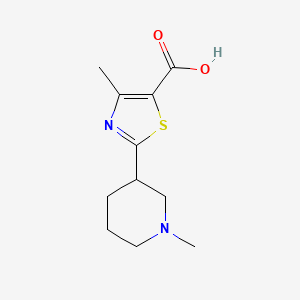
5-(4-氨基哌啶-1-基)哒嗪-3-醇
描述
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究
哒嗪和哒嗪酮衍生物,包括像“5-(4-氨基哌啶-1-基)哒嗪-3-醇”这样的化合物,已显示出广泛的药理活性。 这些活性包括抗菌、抗抑郁、降压、抗癌、抗血小板、抗溃疡、除草和拒食特性 .
心脏治疗
某些哒嗪酮衍生物已被开发为治疗充血性心力衰竭 (CHF) 的有效正性肌力药,表明其在心脏治疗中具有潜在的应用 .
癌症研究
哒嗪酮的结构基序存在于 EGFR/HER2 激酶的双重抑制剂中,它们是癌症治疗中的重要靶点。 这表明“5-(4-氨基哌啶-1-基)哒嗪-3-醇”可以探索其抗癌特性 .
神经系统疾病
鉴于某些哒嗪衍生物的抗抑郁活性,研究神经系统疾病和开发治疗抑郁症等疾病的新疗法具有潜力 .
抗炎应用
这些化合物的抗血小板和抗溃疡活性表明它们可以用于抗炎应用研究,尤其是在炎症发挥关键作用的疾病中 .
农业化学
除草和拒食活性表明其在农业化学中的应用,这些化合物可以用于开发新型杀虫剂或生长调节剂 .
酶抑制
已知某些哒嗪酮衍生物可以抑制钙离子流入,这对血小板聚集至关重要。 这表明可能在研究酶抑制机制方面有应用 .
激酶抑制研究
“5-(4-氨基哌啶-1-基)哒嗪-3-醇”的结构类似于用作 PKB 等激酶的 ATP 竞争性抑制剂的化合物,表明其在激酶抑制研究中具有潜在用途 .
生物活性哒嗪和哒嗪酮衍生物:综述 吡咯并三嗪双重 EGFR/HER2 激酶抑制剂 4-氨基-1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-胺的发现 哒嗪酮:药效团的重要元素
作用机制
Target of Action
Pyridazinone derivatives, which include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3 (2h)-pyridazinone derivatives substituted at position 5, which could include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to be a potent and orally bioavailable inhibitor of protein kinase b (pkb), suggesting potential bioavailability .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, thereby affecting various signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its diverse biological effects .
Cellular Effects
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PDE enzymes can alter the signaling pathways mediated by cyclic nucleotides, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, such as PDEs, by binding to their active sites and altering their catalytic activity . This inhibition can result in increased levels of cyclic nucleotides, which in turn modulate downstream signaling pathways. Additionally, 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, exhibit varying degrees of stability under different conditions . The degradation products of the compound may also have distinct biological activities, which can contribute to its overall effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Additionally, the localization and accumulation of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNAXKDERNFCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl 5-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473063.png)

![tert-butyl 5-(6-(thiophen-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473069.png)
![tert-butyl 5-(6-(pyridin-3-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473070.png)
![methyl 5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473071.png)
![Tert-butyl 4-(benzo[d]isoxazol-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1473072.png)
![methyl 2-benzyl-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473073.png)
